molecular formula C20H17ClN2O3S B319051 2-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide

2-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide

Cat. No.: B319051
M. Wt: 400.9 g/mol
InChI Key: YFWIWCDYJFNUCD-UHFFFAOYSA-N
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Description

2-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a methylanilino group, and a sulfonyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide include:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C20H17ClN2O3S

Molecular Weight

400.9 g/mol

IUPAC Name

2-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C20H17ClN2O3S/c1-23(16-7-3-2-4-8-16)27(25,26)17-13-11-15(12-14-17)22-20(24)18-9-5-6-10-19(18)21/h2-14H,1H3,(H,22,24)

InChI Key

YFWIWCDYJFNUCD-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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